molecular formula C20H25N3O2 B2761111 n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide CAS No. 1951484-30-2

n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide

Cat. No.: B2761111
CAS No.: 1951484-30-2
M. Wt: 339.439
InChI Key: JZGNUKISMQHNNO-UHFFFAOYSA-N
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Description

n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[24]heptane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a piperidine ring, a cyanide group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

    Formation of the Spirocyclic Structure: The spirocyclic structure can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde.

    Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base, such as sodium hydroxide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in an aprotic solvent for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide: Unique due to its spirocyclic structure and combination of functional groups.

    N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxylate methyl ester: Similar structure but with a methyl ester group.

Uniqueness

The uniqueness of n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2

Properties

IUPAC Name

N-(1-benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c21-14-20(22-18(24)17-12-19(17)8-11-25-15-19)6-9-23(10-7-20)13-16-4-2-1-3-5-16/h1-5,17H,6-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGNUKISMQHNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC(=O)C2CC23CCOC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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